molecular formula C15H24N4O5 B2450386 5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid CAS No. 1803561-85-4

5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid

Cat. No.: B2450386
CAS No.: 1803561-85-4
M. Wt: 340.38
InChI Key: RLZLDBVPHFCZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid is a complex organic compound with a unique structure that includes piperidine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as 4-hydroxypiperidine and piperidine-3-carboxylic acid. These intermediates are then subjected to cyclization reactions under controlled conditions to form the desired pyridazine ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidine and pyridazine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups into the piperidine or pyridazine rings.

Scientific Research Applications

5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxypiperidin-1-yl)piperidin-3-ylmethanone
  • 1-(3-Piperidinylcarbonyl)-4-piperidinol hydrochloride

Uniqueness

Compared to similar compounds, 5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid stands out due to its unique combination of piperidine and pyridazine rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

carbonic acid;5-(4-hydroxypiperidin-1-yl)-2-piperidin-3-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2.CH2O3/c19-13-3-6-17(7-4-13)12-8-14(20)18(16-10-12)11-2-1-5-15-9-11;2-1(3)4/h8,10-11,13,15,19H,1-7,9H2;(H2,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZLDBVPHFCZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(CC3)O.C(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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